molecular formula C7H14O2 B14510644 3-Methoxyhex-4-EN-1-OL CAS No. 64031-13-6

3-Methoxyhex-4-EN-1-OL

Cat. No.: B14510644
CAS No.: 64031-13-6
M. Wt: 130.18 g/mol
InChI Key: VYWJBIXUSJPMLR-UHFFFAOYSA-N
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Description

3-Methoxyhex-4-EN-1-OL is an organic compound with the molecular formula C7H14O2. It is a member of the class of compounds known as alkenes, which are characterized by the presence of a carbon-carbon double bond. This compound is notable for its methoxy group (-OCH3) attached to the third carbon and a hydroxyl group (-OH) attached to the first carbon, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxyhex-4-EN-1-OL can be synthesized through several methods, including:

    Hydroboration-Oxidation: This method involves the hydroboration of 3-methoxy-1-hexene followed by oxidation. The reaction typically uses borane (BH3) or a borane complex in tetrahydrofuran (THF) as the hydroborating agent, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).

    Grignard Reaction: Another method involves the reaction of 3-methoxy-1-bromohexane with magnesium in dry ether to form the Grignard reagent, which is then treated with formaldehyde followed by acidic workup to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes or other catalytic methods that ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxyhex-4-EN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form 3-methoxyhexanol.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form corresponding chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst.

    Substitution: SOCl2 in the presence of pyridine.

Major Products:

    Oxidation: 3-Methoxyhex-4-enal or 3-methoxyhexanoic acid.

    Reduction: 3-Methoxyhexanol.

    Substitution: 3-Methoxyhex-4-en-1-yl chloride.

Scientific Research Applications

3-Methoxyhex-4-EN-1-OL has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of 3-Methoxyhex-4-EN-1-OL depends on its specific application. In chemical reactions, the methoxy and hydroxyl groups play crucial roles in determining the reactivity and selectivity of the compound. The double bond allows for various addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions.

Comparison with Similar Compounds

    3-Methoxyhexanol: Similar structure but lacks the double bond, making it less reactive in certain addition reactions.

    3-Methoxyhex-4-enal: An oxidized form of 3-Methoxyhex-4-EN-1-OL with an aldehyde group.

    3-Methoxyhexanoic acid: Another oxidized form with a carboxylic acid group.

Uniqueness: this compound is unique due to the presence of both a methoxy group and a double bond, which provides a combination of reactivity and stability. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

64031-13-6

Molecular Formula

C7H14O2

Molecular Weight

130.18 g/mol

IUPAC Name

3-methoxyhex-4-en-1-ol

InChI

InChI=1S/C7H14O2/c1-3-4-7(9-2)5-6-8/h3-4,7-8H,5-6H2,1-2H3

InChI Key

VYWJBIXUSJPMLR-UHFFFAOYSA-N

Canonical SMILES

CC=CC(CCO)OC

Origin of Product

United States

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